6-fluorospiro[3.3]heptane-2-carbaldehyde
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Overview
Description
6-fluorospiro[3.3]heptane-2-carbaldehyde is a chemical compound with the molecular formula C8H11FO and a molecular weight of 142.17 g/mol . It is characterized by a spirocyclic structure, which includes a fluorine atom and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluorospiro[3.3]heptane-2-carbaldehyde typically involves the formation of the spirocyclic ring system followed by the introduction of the fluorine atom and the aldehyde group. One common method involves the cyclization of a suitable precursor, such as a fluorinated ketone, under acidic or basic conditions to form the spirocyclic core. Subsequent oxidation of the resulting intermediate can introduce the aldehyde functionality .
Industrial Production Methods
While specific industrial production methods for 6-fluorospiro[3This could include the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-fluorospiro[3.3]heptane-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 6-fluorospiro[3.3]heptane-2-carboxylic acid
Reduction: 6-fluorospiro[3.3]heptane-2-methanol
Substitution: Various substituted spirocyclic compounds depending on the nucleophile used
Scientific Research Applications
6-fluorospiro[3.3]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly in the design of novel therapeutics targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-fluorospiro[3.3]heptane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- 6-chlorospiro[3.3]heptane-2-carbaldehyde
- 6-bromospiro[3.3]heptane-2-carbaldehyde
- 6-methylspiro[3.3]heptane-2-carbaldehyde
Uniqueness
6-fluorospiro[3.3]heptane-2-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
2715119-95-0 |
---|---|
Molecular Formula |
C8H11FO |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
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